molecular formula C21H22Cl2N2O3 B12769201 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride CAS No. 117992-72-0

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride

Cat. No.: B12769201
CAS No.: 117992-72-0
M. Wt: 421.3 g/mol
InChI Key: GSRZOSSTEBLODT-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the isoindole core through a cyclization reaction involving a dione and an amine. Subsequent steps involve the introduction of the piperidine ring and the chlorophenyl group through nucleophilic substitution reactions. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the isoindole core or the piperidine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenyl group results in various substituted derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole core structures but different substituents.

    Piperidine derivatives: Molecules containing the piperidine ring with various functional groups.

    Chlorophenyl compounds: Compounds featuring the chlorophenyl group with different core structures.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-, hydrochloride is unique due to its combination of the isoindole core, piperidine ring, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

117992-72-0

Molecular Formula

C21H22Cl2N2O3

Molecular Weight

421.3 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C21H21ClN2O3.ClH/c22-16-7-5-15(6-8-16)21(27)9-11-23(12-10-21)13-14-24-19(25)17-3-1-2-4-18(17)20(24)26;/h1-8,27H,9-14H2;1H

InChI Key

GSRZOSSTEBLODT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCN3C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

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